Lipophilicity Differential: XLogP3 Comparison of Target Compound vs. Morpholino-to-Piperidino Replacement
The target compound exhibits a computed XLogP3 of 0.8, reflecting a balanced hydrophilic–lipophilic profile attributable to the morpholine oxygen [1]. Replacing the morpholino group with a piperidino group (as in 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)urea) eliminates the ether oxygen, which is predicted to increase logP by approximately 0.5–0.7 log units based on the π-value difference between morpholine and piperidine [2]. This places the target compound distinctly closer to the CNS drug-like TPSA (<90 Ų) and logP (1–3) sweet spots defined by Lipinski and Hitchcock, while the piperidino analog shifts toward a more lipophilic, potentially higher non-specific binding profile [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.8; TPSA = 77 Ų |
| Comparator Or Baseline | Piperidino analog: predicted XLogP3 ≈ 1.3–1.5 (estimated from Δπ(morpholine→piperidine)); comparator TPSA data not available from a primary source |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.7 for the piperidino replacement |
| Conditions | Computed values (XLogP3 algorithm v3.0, Cactvs TPSA); PubChem 2021.05.07 release |
Why This Matters
A lower XLogP3 combined with moderate TPSA suggests the target compound occupies a more favorable permeability–solubility balance than the piperidino analog, which is relevant when selecting a chemical probe for cellular assays where passive membrane permeability must be maintained without excessive lipophilicity-driven promiscuity.
- [1] PubChem Compound Summary for CID 45571598. Computed Properties: XLogP3-AA = 0.8; Topological Polar Surface Area = 77 Ų. National Center for Biotechnology Information, PubChem release 2021.05.07. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Provides π-value contributions for morpholine vs. piperidine substituent replacements.) View Source
